[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate
Overview
Description
Methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate, also known as MOPCP, is a structural analog of the neurotransmitter dopamine. It is a potent agonist of the dopamine receptor and has been used in scientific research to study the effects of dopamine on behavior, physiology, and biochemistry. MOPCP has been found to have a number of unique properties that make it an attractive tool for scientific research.
Scientific Research Applications
Anticonvulsant Properties and Molecular Structure
- Hydrogen Bonding in Enaminones : A study by Kubicki et al. (2000) explored the crystal structures of various anticonvulsant enaminones, including derivatives similar to methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate. These compounds displayed significant hydrogen bonding, forming infinite chains of molecules and adopting specific conformations beneficial for anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).
Antinociceptive Activities
- Evaluation in Mice : Masocha et al. (2016) evaluated the antinociceptive activity of similar enaminone compounds in mice, indicating that these compounds, including derivatives of methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate, show potential in managing pain through interactions with GABA receptors (Masocha, Kombian, & Edafiogho, 2016).
Neuropharmacological Effects
- Effects on Neuronal Excitability : Research by Ananthalakshmi et al. (2006) examined the effects of similar enaminone compounds on neuronal excitability. These studies reveal that at certain concentrations, these compounds can suppress action potential firing, suggesting their utility in neurological disorders (Ananthalakshmi, Edafiogho, & Kombian, 2006).
Synthesis for Heterocyclic Systems
- Heterocyclic Compound Synthesis : Selič et al. (1997) reported the use of similar compounds in the synthesis of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. These syntheses demonstrate the versatility of such compounds in creating a wide range of biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Crystallographic Analysis
- Structure Analysis at Low Temperatures : A study by Boubekeur et al. (1991) investigated the structure of a related compound at 140 K, providing insights into the molecular conformation and hydrogen bonding patterns which can influence biological activity (Boubekeur, Grandjean, Florac, & Robert, 1991).
properties
IUPAC Name |
[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-25(28-23(27)24-21-10-6-3-7-11-21)17-16-22(26)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2,4-5,8-9,12-17,21H,3,6-7,10-11H2,1H3,(H,24,27)/b17-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRCJXAKUMNTQ-WUKNDPDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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